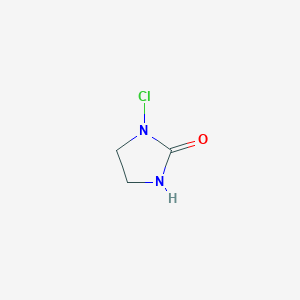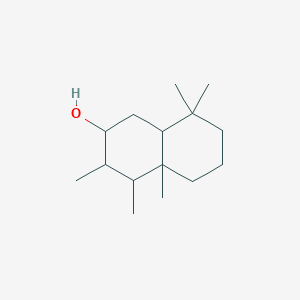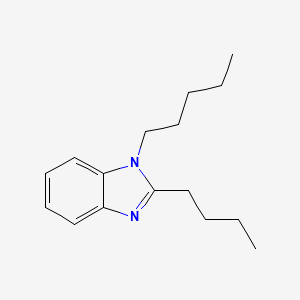![molecular formula C9H11NO3 B14318193 (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol CAS No. 105551-04-0](/img/structure/B14318193.png)
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol is a complex organic compound characterized by its unique dioxinopyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dioxinopyridine ring, followed by the introduction of the methyl and hydroxymethyl groups. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
Industry: It can be used in the synthesis of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism by which (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxinopyridine structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol
- (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)amine
- (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Uniqueness
Compared to similar compounds, (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol stands out due to its specific hydroxymethyl group, which imparts unique reactivity and potential biological activity. This functional group allows for further chemical modifications, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
105551-04-0 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
(8-methyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol |
InChI |
InChI=1S/C9H11NO3/c1-6-9-8(4-12-5-13-9)7(3-11)2-10-6/h2,11H,3-5H2,1H3 |
InChI-Schlüssel |
ARNOWFBQZLOFRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C2=C1OCOC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


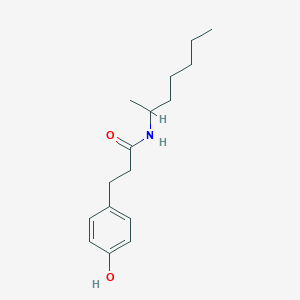

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)

![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
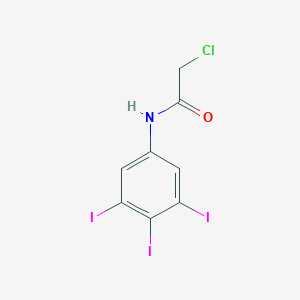
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
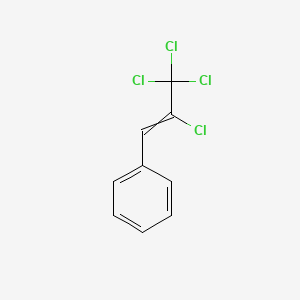
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
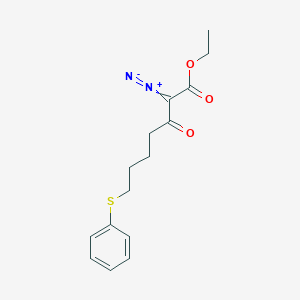
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
